molecular formula C15H13F3O2 B6384256 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261964-80-0

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384256
CAS RN: 1261964-80-0
M. Wt: 282.26 g/mol
InChI Key: PLOQPXUFLKTNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% (4M3MTFM-95) is a phenolic compound commonly used in laboratory experiments and scientific research. It is an organofluorine compound that has been studied for its potential applications in fields such as medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. In materials science, it has been used as a precursor for the production of polymers and other materials. In environmental science, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been used to study the effects of organofluorine compounds on the environment.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound is able to interact with various enzymes and proteins, resulting in the inhibition of growth and other physiological effects. Additionally, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is believed to be able to bind to certain receptors in the body, resulting in the inhibition of signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties. In laboratory experiments, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the growth of a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, the compound is relatively safe to work with and can be easily purified. The main limitation of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is the lack of understanding of its exact mechanism of action.

Future Directions

The potential future directions for research on 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% include further exploration of its mechanism of action, development of new synthesis methods, and investigation of its potential applications in other fields. Additionally, further research could be done to explore the effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% on different types of cells and organisms. Additionally, research could be conducted to explore the potential for using the compound in the development of new drugs and materials. Finally, further research could be done to explore the potential environmental effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%.

Synthesis Methods

The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is achieved through a three-step process, beginning with the alkylation of 4-methoxy-3-methylphenol with 3-trifluoromethylphenyl bromide. This reaction yields the corresponding phenyl ether, which is then hydrogenated to form 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%. The final step involves the purification of the product via column chromatography. This method is both efficient and cost-effective, making it a suitable choice for laboratory experiments.

properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-5-10(3-4-14(9)20-2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQPXUFLKTNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686608
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol

CAS RN

1261964-80-0
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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